![molecular formula C21H19N3O3S B2390935 2-(Benzo[d]isoxazol-3-yl)-1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)ethanone CAS No. 1251686-60-8](/img/structure/B2390935.png)
2-(Benzo[d]isoxazol-3-yl)-1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzo[d]isoxazol-3-yl)-1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H19N3O3S and its molecular weight is 393.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(Benzo[d]isoxazol-3-yl)-1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)ethanone has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process can be divided into the following key stages:
-
Preparation of Intermediates :
- Benzo[d]isoxazole : Formed from suitable aromatic precursors through cyclization reactions using nitrating agents and reducing agents.
- Benzo[d]thiazole : Synthesized from thioamide precursors through cyclization with sulfur sources and oxidizing agents.
-
Coupling Reaction :
- The intermediates are coupled via acylation and amination, often involving acyl chlorides and amines under elevated temperatures to enhance yield and purity.
-
Final Product Isolation :
- The final product is purified using techniques such as silica gel chromatography to ensure high purity for biological evaluation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzymes : The compound may act as an inhibitor or modulator, affecting enzymatic pathways critical for various biological functions.
- Receptors : Binding affinity to neurotransmitter receptors suggests potential applications in neuropharmacology.
Research Findings
Recent studies have evaluated the compound's efficacy against various biological targets:
- Antipsychotic Activity : Similar compounds have shown promise in receptor binding assays, indicating potential use in treating psychotic disorders. For instance, derivatives of benzisothiazol and benzisoxazol have been tested for antipsychotic properties with favorable outcomes in behavioral screens .
- CNS Activity : Compounds with similar structures have demonstrated significant central nervous system (CNS) effects, suggesting that this compound may also exhibit neuroactive properties .
Case Studies
- Antipsychotic Evaluation :
- Neuropharmacological Screening :
Table 1: Comparison of Biological Activities
Compound Name | Structure Type | Biological Activity | Notes |
---|---|---|---|
This compound | Isoxazole-Thiazole Hybrid | Antipsychotic Potential | Investigated for CNS effects |
1-(1,2-benzisothiazol-3-yl)piperazine | Benzisothiazole Derivative | Antipsychotic Activity | Active in behavioral assays |
3-substituted 1,2-benzisoxazole derivatives | Benzisoxazole Derivative | Anticonvulsant Activity | Effective against seizures |
科学的研究の応用
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activities. The benzothiazole and isoxazole moieties are known to enhance the efficacy against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
5e | E. coli | 12 µg/mL |
5k | S. aureus | 10 µg/mL |
5g | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of both benzothiazole and piperidine structures contributes to enhanced antimicrobial efficacy .
Neuropharmacological Applications
Recent studies have investigated the potential of this compound in treating neurodegenerative diseases and depression. A series of derivatives were synthesized to evaluate their inhibitory potency against monoamine oxidase (MAO) and cholinesterase (ChE). Among them, several compounds demonstrated excellent activity, indicating their potential as multi-target-directed ligands for neurodegenerative disorders .
Table 2: Inhibitory Potency Against Enzymes
Compound | MAO-B Inhibition (%) | BuChE Inhibition (%) |
---|---|---|
4b | 85 | 78 |
4c | 90 | 82 |
4g | 95 | 80 |
These findings highlight the compound's potential as a therapeutic agent in managing neurodegenerative diseases complicated by depression .
Case Study 1: Antitumor Activity
A study focusing on isoxazole derivatives found that compounds structurally similar to 2-(Benzo[d]isoxazol-3-yl)-1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)ethanone exhibited notable cytotoxic effects against cancer cell lines. The mechanism involved the induction of apoptosis through caspase activation and mitochondrial dysfunction.
Table 3: Cytotoxicity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HeLa | 10 |
Compound B | MCF7 | 15 |
Compound C | A549 | 12 |
These results suggest that the compound may be a candidate for further development as an antitumor agent .
Case Study 2: Antioxidant Activity
Another study evaluated the antioxidant properties of similar compounds, demonstrating their ability to scavenge free radicals effectively. This property is crucial for developing therapeutic agents aimed at oxidative stress-related conditions.
Table 4: Antioxidant Activity Measurement
Compound | DPPH Scavenging Activity (%) |
---|---|
Compound X | 75 |
Compound Y | 80 |
The antioxidant activity highlights the compound's potential in treating diseases associated with oxidative damage .
特性
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-2-(1,2-benzoxazol-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c25-20(13-17-15-5-1-3-7-18(15)27-23-17)24-11-9-14(10-12-24)26-21-22-16-6-2-4-8-19(16)28-21/h1-8,14H,9-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYBVSKZWJGVFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)CC4=NOC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。